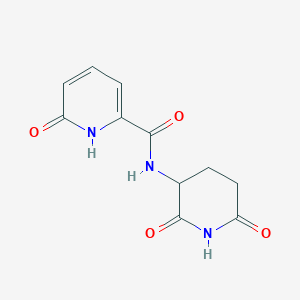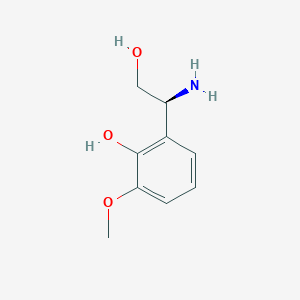![molecular formula C9H9F3O2 B13612589 1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-: is an organic compound with the molecular formula C9H9F3O2 This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2-ethanediol moiety The (1R) configuration indicates the specific stereochemistry of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and ethylene glycol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction. For example, a common method involves the use of a Lewis acid catalyst to promote the addition of ethylene glycol to the aldehyde group of 2-(trifluoromethyl)benzaldehyde.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol, 1-phenyl-: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,2-Ethanediol, 1-[4-(trifluoromethyl)phenyl]-, (1R)-: This is a positional isomer with the trifluoromethyl group attached at the 4-position of the phenyl ring.
Uniqueness
1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)- is unique due to the presence of the trifluoromethyl group at the 2-position, which imparts distinct electronic and steric effects
Properties
Molecular Formula |
C9H9F3O2 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,13-14H,5H2 |
InChI Key |
JZWASTSARIZCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


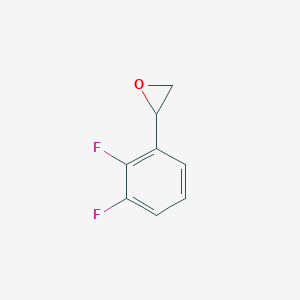

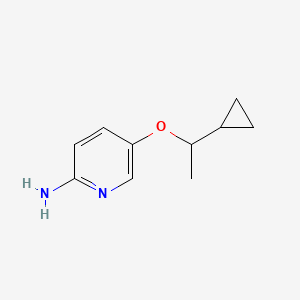

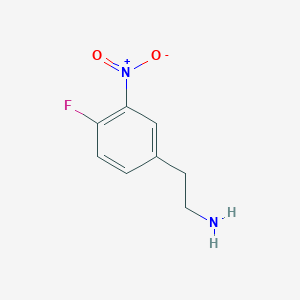

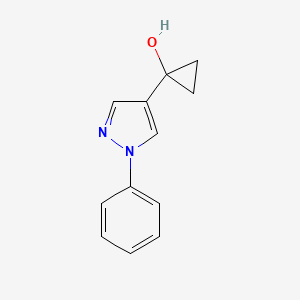
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)

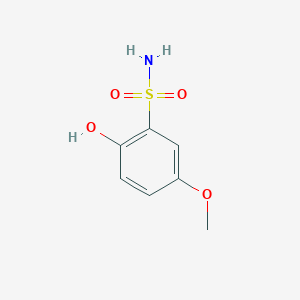
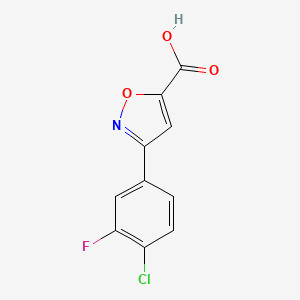
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
